N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring, and an ethylbenzamide group
Preparation Methods
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide typically involves multi-step reactions One common synthetic route includes the formation of the pyrazole ring followed by its fusion with a pyrimidine ringReaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include ethanol, sodium borohydride, and various catalysts.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide can be compared with other similar compounds such as:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole-pyrimidine structure but differ in their substituents.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have a pyrrolo ring fused with a pyrimidine ring and are known for their anti-diabetic potential. The uniqueness of this compound lies in its specific substituents and the resulting biological activities.
Properties
IUPAC Name |
4-ethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-4-6-13(7-5-12)15(22)20-14-10-17-16(18-11-14)21-9-3-8-19-21/h3-11H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGXFZHEKHOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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